1-Octadecanol, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-tritriacontafluoro-
Description
This compound is a highly fluorinated derivative of 1-octadecanol (C₁₈H₃₈O), with 33 fluorine atoms replacing hydrogens across the carbon chain (denoted by the prefix "tritriacontafluoro-") and a phosphate ammonium salt functional group. Its molecular formula is C₁₈H₆F₃₃O₄P·2H₃N, with a molecular weight of 978.22 g/mol . It is classified as an intermediate or building block in specialty chemical applications .
Properties
CAS No. |
65104-67-8 |
|---|---|
Molecular Formula |
C16F33CH2CH2OH C18H5F33O |
Molecular Weight |
864.2 g/mol |
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-tritriacontafluorooctadecan-1-ol |
InChI |
InChI=1S/C18H5F33O/c19-3(20,1-2-52)4(21,22)5(23,24)6(25,26)7(27,28)8(29,30)9(31,32)10(33,34)11(35,36)12(37,38)13(39,40)14(41,42)15(43,44)16(45,46)17(47,48)18(49,50)51/h52H,1-2H2 |
InChI Key |
UYSGWTCETIRUHO-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-tritriacontafluorooctadecan-1-ol typically involves the fluorination of a long-chain alcohol precursor. The process may include:
Direct Fluorination: Using elemental fluorine under controlled conditions.
Electrophilic Fluorination: Employing reagents like Selectfluor.
Nucleophilic Fluorination: Utilizing reagents such as potassium fluoride in the presence of a phase-transfer catalyst.
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes, which are optimized for yield and purity. These methods may include continuous flow reactors and specialized equipment to handle the highly reactive fluorine gas safely.
Chemical Reactions Analysis
Types of Reactions
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-tritriacontafluorooctadecan-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Replacement of the hydroxyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Utilizing reagents like thionyl chloride for chlorination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield perfluorinated ketones, while reduction can produce perfluorinated hydrocarbons.
Scientific Research Applications
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-tritriacontafluorooctadecan-1-ol has several scientific research applications:
Chemistry: Used as a surfactant or in the synthesis of other fluorinated compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique solubility properties.
Medicine: Explored for its potential in imaging techniques and as a contrast agent.
Industry: Utilized in the production of non-stick coatings, lubricants, and water-repellent materials.
Mechanism of Action
The mechanism of action of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-tritriacontafluorooctadecan-1-ol is primarily related to its fluorinated structure. The multiple fluorine atoms create a highly hydrophobic surface, which can interact with various molecular targets. This interaction can alter the physical properties of surfaces or interfaces, making it useful in applications like coatings and lubricants.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
Thermal and Phase Behavior
- Fluorinated Derivatives: The addition of fluorine atoms increases thermal stability and reduces surface tension. In contrast, standard 1-octadecanol exhibits phase transitions from liquid to monoclinic (γ) phase during cooling, with a melting point of ~55°C .
- Non-Fluorinated Analogs: 1-Octadecanol is widely used in PCMs due to its high latent heat (~241 J/g) and adjustable phase-change temperatures. Blends with n-nonadecane show distinct phase diagrams, enabling applications in thermal energy storage . Fluorinated versions are less studied in PCM contexts but may offer unique thermal conductivity profiles .
Environmental and Toxicological Profiles
- The U.S. EPA classifies long-chain aliphatic alcohols (C₁₆–C₂₂) as low-priority substances with similar environmental persistence and toxicity. However, fluorinated derivatives may exhibit prolonged environmental retention due to PFAS-like characteristics, necessitating further study .
Research Findings and Data Tables
Table 1: Key Physicochemical Properties
Biological Activity
1-Octadecanol, also known as stearyl alcohol, is a long-chain fatty alcohol with the chemical formula C18H38O. Its unique structure and properties have made it a subject of interest in various fields, including biochemistry and environmental science. This article focuses on the biological activity of 1-Octadecanol, particularly its effects on living organisms, potential applications, and implications for environmental health.
Chemical Structure and Properties
1-Octadecanol is characterized by its long hydrocarbon chain, which contributes to its physical and chemical properties. It is a waxy solid at room temperature and is soluble in organic solvents but insoluble in water. The presence of a hydroxyl group (-OH) makes it an alcohol, influencing its reactivity and interactions with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C18H38O |
| Molecular Weight | 270.5 g/mol |
| Melting Point | 58-60 °C |
| Boiling Point | 348 °C |
| Solubility | Insoluble in water |
Toxicological Studies
Research has indicated that long-chain fatty alcohols, including 1-Octadecanol, exhibit varying degrees of toxicity depending on concentration and exposure duration. In general, higher concentrations can lead to cytotoxic effects on mammalian cells.
- Cell Viability : Studies have shown that exposure to high concentrations of 1-Octadecanol can reduce cell viability in cultured human cells. For instance, concentrations above 100 µM have been associated with significant cytotoxicity .
- Neurotoxicity : Some studies suggest that fatty alcohols can affect neuronal cells, potentially leading to neurotoxic effects. However, specific data on 1-Octadecanol's neurotoxicity is limited and warrants further investigation .
Effects on Microorganisms
1-Octadecanol has been studied for its antimicrobial properties. It exhibits activity against various bacteria and fungi, making it a candidate for use in antimicrobial formulations.
- Antibacterial Activity : Research indicates that 1-Octadecanol can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, it has shown effectiveness against Staphylococcus aureus at concentrations as low as 0.5% .
- Antifungal Activity : In vitro studies have demonstrated that 1-Octadecanol can inhibit the growth of fungi such as Candida albicans, suggesting potential applications in treating fungal infections .
Environmental Impact
The persistence of long-chain fatty alcohols in the environment raises concerns about their ecological impact. Studies have shown that these compounds can bioaccumulate in aquatic organisms.
- Bioaccumulation : Long-chain fatty alcohols like 1-Octadecanol are resistant to biodegradation due to their stable carbon chain structure. This property raises concerns regarding their accumulation in the food chain .
- Ecotoxicology : Ecotoxicological assessments indicate that exposure to high concentrations of 1-Octadecanol can adversely affect aquatic life, including fish and invertebrates .
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of various fatty alcohols, researchers found that formulations containing 1-Octadecanol significantly reduced bacterial counts on contaminated surfaces. This study highlights its potential as a natural preservative in cosmetic and pharmaceutical products.
Case Study 2: Environmental Monitoring
A research project focused on monitoring the levels of long-chain fatty alcohols in aquatic environments found that concentrations of 1-Octadecanol were detectable in sediment samples from urban runoff areas. This finding underscores the need for further research into its environmental fate and effects.
Q & A
Basic: What are the established synthesis routes for 1-Octadecanol derivatives with perfluorinated chains, and how can purity be optimized?
Methodological Answer:
The synthesis of perfluorinated 1-octadecanol derivatives typically involves radical telomerization or stepwise fluorination. For example, O-octadecyl-S-trifluorothiolcarbonate is synthesized by reacting 1-octadecanol with trifluoromethanesulfenyl chloride under anhydrous conditions. Purity optimization requires rigorous solvent selection (e.g., ethanol or ether for recrystallization) and temperature control (55–58°C melting point range) to minimize byproducts . Post-synthesis characterization via FTIR and differential scanning calorimetry (DSC) is critical to verify structural integrity and phase behavior .
Advanced: How do contradictory data on environmental persistence of perfluorinated 1-octadecanol analogs inform risk assessment models?
Methodological Answer:
Discrepancies in environmental persistence studies often stem from variability in experimental conditions (e.g., pH, microbial activity). For instance, EPA evaluations noted that 1-octadecanol’s low water solubility (0.837 g/cm³) and high log Kow values suggest bioaccumulation potential, but conflicting biodegradation data exist due to differences in microbial consortia used in OECD 301 tests. Advanced modeling should integrate Monte Carlo simulations to account for parameter variability and validate against field data from analogous perfluorinated compounds .
Basic: What spectroscopic techniques are most effective for characterizing perfluorinated 1-octadecanol derivatives?
Methodological Answer:
Fourier transform infrared spectroscopy (FTIR) is essential for identifying C-F stretching vibrations (1,100–1,300 cm⁻¹) and hydroxyl groups (~3,300 cm⁻¹). Nuclear magnetic resonance (NMR), particularly ¹⁹F NMR, resolves fluorination patterns, while DSC quantifies phase transitions (e.g., solid-liquid PCM behavior at ~55°C). For structural confirmation, high-resolution mass spectrometry (HRMS) with electron spray ionization (ESI) provides molecular weight validation (e.g., 270.5 g/mol for non-fluorinated 1-octadecanol) .
Advanced: How can computational tools like COMSOL Multiphysics optimize the design of perfluorinated 1-octadecanol-based phase change materials (PCMs)?
Methodological Answer:
COMSOL simulations can model heat transfer dynamics in PCMs by inputting thermal conductivity (0.15–0.25 W/m·K) and latent heat values (derived from DSC). Finite element analysis (FEA) predicts thermal stability under cyclic loading. Coupling with AI-driven parameter optimization (e.g., genetic algorithms) enhances energy storage efficiency. Experimental validation requires iterative testing with varying fluorination degrees to align simulation outputs with empirical DSC data .
Basic: What are the key considerations for using perfluorinated 1-octadecanol in drug delivery systems?
Methodological Answer:
Hydrophobicity induction in amphiphiles requires balancing fluorinated chain length (C18 vs. shorter analogs) and critical micelle concentration (CMC). Microsphere formulations, such as paclitaxel-loaded systems, use solvent evaporation techniques with ethanol/acetone mixtures. Stability testing under physiological pH (7.4) and temperature (37°C) is mandatory, with dynamic light scattering (DLS) monitoring particle size distribution .
Advanced: How do structural analogs of perfluorinated 1-octadecanol affect firefly luciferase activity, and what mechanistic insights exist?
Methodological Answer:
Studies show that fluorinated chains alter enzyme-substrate binding via hydrophobic interactions. Competitive inhibition assays (IC₅₀ values) and molecular docking simulations reveal that perfluorinated analogs disrupt luciferin binding pockets more effectively than non-fluorinated alcohols. Fluorescence quenching experiments with tryptophan residues provide kinetic data (kₐₜₜ/Kₘ ratios) to quantify inhibition efficiency .
Basic: What protocols ensure safe handling of perfluorinated 1-octadecanol derivatives in laboratory settings?
Methodological Answer:
Due to low flash points (138.7°C) and potential bioaccumulation, handling requires fume hoods, PPE (nitrile gloves), and waste neutralization protocols. Solubility in ethanol (100 mg/mL) necessitates vapor control. Storage at 2–8°C in amber glass vials prevents photodegradation. Safety data sheets (SDS) for analogs like 1-hexadecanol nonacosafluoro-phosphate should be cross-referenced .
Advanced: What contradictions exist in ecotoxicological data for perfluorinated 1-octadecanol, and how can they be resolved?
Methodological Answer:
EPA reports highlight discrepancies in aquatic toxicity (LC₅₀ for Daphnia magna ranges 10–100 mg/L) due to test duration and exposure pathways. Resolving these requires standardized OECD 210 fish embryo tests and sediment-water partitioning studies. Meta-analyses using PRISMA guidelines can harmonize data from >2,700 screened studies, focusing on analog clusters (e.g., C16–C18 fluorinated alcohols) .
Basic: How is 1-octadecanol utilized in enhancing conjugated polymer processability for organic electronics?
Methodological Answer:
Perfluorinated 1-octadecanol acts as a side-chain modifier, reducing π-π stacking in polymers like P3HT. Spin-coating formulations (e.g., 1:3 alcohol:polymer ratio in chloroform) improve film uniformity. Atomic force microscopy (AFM) and grazing-incidence X-ray diffraction (GIXD) quantify morphological changes, while hole mobility measurements (≈10⁻³ cm²/V·s) validate performance .
Advanced: What strategies address reproducibility challenges in synthesizing high-purity perfluorinated 1-octadecanol for controlled release systems?
Methodological Answer:
Batch-to-batch variability arises from incomplete fluorination and trace solvent residues. Advanced purification via supercritical CO₂ extraction removes hydrophobic impurities. Quality control using hyphenated techniques (e.g., GC-MS coupled with ICP-OES for fluorine quantification) ensures >98% purity. Machine learning models trained on historical synthesis data (e.g., temperature, catalyst loading) predict optimal reaction conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
